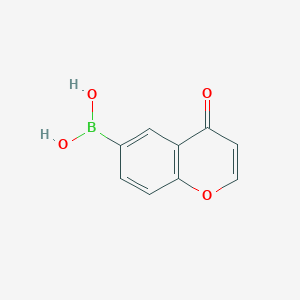
(-)-Trimethaphan Camphorsulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Trimethaphan Camphorsulfonate: is a chemical compound that belongs to the class of camphorsulfonic acid derivatives. It is known for its use in various pharmaceutical formulations, particularly as a ganglionic blocker in the treatment of hypertensive emergencies and controlled hypotension during surgery. The compound is a white crystalline solid that is soluble in water and various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Trimethaphan Camphorsulfonate typically involves the sulfonation of camphor with sulfuric acid and acetic anhydride. The reaction mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and substituted camphorsulfonic acid compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Trimethaphan Camphorsulfonate is used as a resolving agent for chiral amines and other cations. It is also employed in the synthesis of quinolines and other complex organic molecules .
Biology: The compound is used in biological research to study the effects of ganglionic blockers on the nervous system. It helps in understanding the mechanisms of neurotransmission and the role of ganglia in various physiological processes.
Medicine: Medically, this compound is used as a ganglionic blocker to manage hypertensive emergencies and induce controlled hypotension during surgical procedures. It is also being investigated for its potential use in treating other cardiovascular conditions.
Industry: In the pharmaceutical industry, the compound is used in the formulation of various drugs. Its ability to act as a ganglionic blocker makes it valuable in the development of medications for hypertension and other cardiovascular diseases.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Trimethaphan Camphorsulfonate exerts its effects by blocking the transmission of nerve impulses in the autonomic ganglia. It binds to nicotinic acetylcholine receptors on the postganglionic neurons, preventing the release of neurotransmitters and thereby inhibiting the transmission of nerve signals. This results in a decrease in blood pressure and controlled hypotension .
Vergleich Mit ähnlichen Verbindungen
Camphorsulfonic Acid: A structural derivative of camphor, used in various chemical reactions and pharmaceutical formulations.
Lanabecestat Camphorsulfonate: Another camphorsulfonic acid derivative used in pharmaceutical formulations.
Uniqueness: (-)-Trimethaphan Camphorsulfonate is unique due to its specific use as a ganglionic blocker in medical applications. Its ability to effectively manage hypertensive emergencies and induce controlled hypotension during surgery sets it apart from other camphorsulfonic acid derivatives.
Eigenschaften
Molekularformel |
C32H41N2O5S2+ |
|---|---|
Molekulargewicht |
597.8 g/mol |
IUPAC-Name |
(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m01/s1 |
InChI-Schlüssel |
HALWUDBBYKMYPW-HHKLIZPNSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@H]2[C@@H]3[C@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)
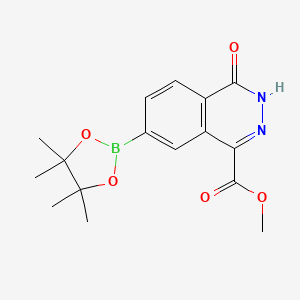
![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
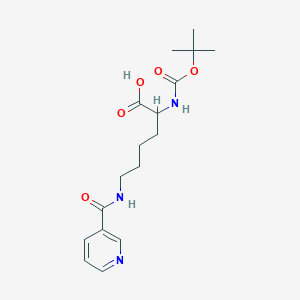
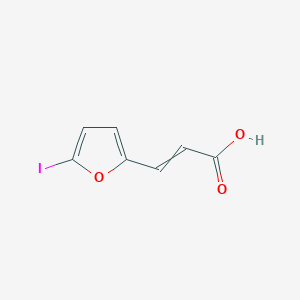
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
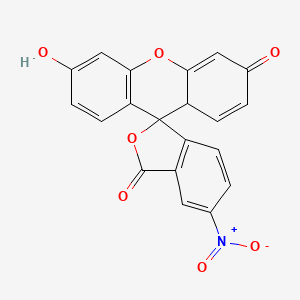


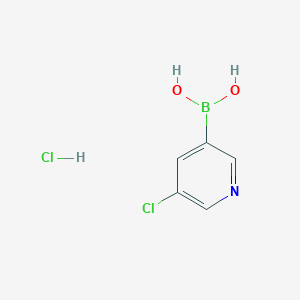
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
